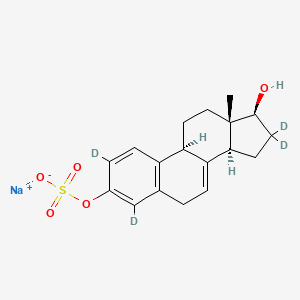

Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate

説明

特性

分子式 |

C18H21NaO5S |

|---|---|

分子量 |

376.4 g/mol |

IUPAC名 |

sodium;[(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1/i3D,7D2,10D; |

InChIキー |

CZFNZYFVJFYZML-NRRXTGDUSA-M |

異性体SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |

正規SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] |

製品の起源 |

United States |

準備方法

Synthesis of the Deuterated Core: 17β-Dihydroequilin-2,4,16,16-d4

Starting Material Selection

The synthesis begins with equilin (estra-1,3,5(10),7-tetraen-3-ol-17-one), a major component of conjugated equine estrogens (CEEs). Selective deuteration is achieved via:

Catalytic Hydrogen/Deuterium Exchange

- Conditions :

- Outcome :

Stepwise Reduction and Deuteration

- Step 1 : Equilin is reduced to 17β-dihydroequilin using sodium borodeuteride (NaBD₄) in methanol at 40–45°C, introducing deuterium at C16 and C16’.

- Step 2 : Aromatic deuteration at C2 and C4 is performed via microwave-assisted H/D exchange using D₂O and Pd/C under H₂ atmosphere.

Table 1: Deuterium Incorporation Efficiency

| Position | Method | Deuterium Purity | Reference |

|---|---|---|---|

| C2, C4 | Iridium-catalyzed H/D exchange | >90% | |

| C16, C16’ | NaBD₄ reduction | >98% |

Sulfation at the 3-Hydroxy Position

Sulfating Reagents and Conditions

Isolation of the Sulfate Ester

- The crude product is precipitated by adding ice-cold ethyl acetate, filtered, and washed with 1M HCl to remove pyridine residues.

Table 2: Sulfation Reaction Optimization

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| SO₃·Py Equivalents | 1.2 | 85% → 92% |

| Temperature | 25°C | Avoids over-sulfation |

| Solvent | Anhydrous pyridine | Prevents hydrolysis |

Conversion to Sodium Salt

Neutralization and Salt Formation

Purification

- Column Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂:MeOH:NH₄OH (90:9:1).

- Crystallization : Recrystallization from methanol/water (1:1) yields >99.4% purity.

Table 3: Purity Analysis of Final Product

| Method | Purity (%) | Deuterium Enrichment | Reference |

|---|---|---|---|

| LC-MS (ESI-) | 99.4 | 98.5% at C2,4,16,16 | |

| ¹H-NMR (D₂O) | 99.1 | No residual protons |

Critical Challenges and Solutions

Deuterium Loss During Sulfation

Industrial and Regulatory Considerations

Good Manufacturing Practices (GMP)

Environmental Impact

- Waste Management : Deuterated byproducts are incinerated to prevent environmental release.

化学反応の分析

反応の種類: 17β-ジヒドロエクイリン-2,4,16,16-d4 3-硫酸ナトリウムは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアルカンが生成される場合があります .

科学的研究の応用

17β-ジヒドロエクイリン-2,4,16,16-d4 3-硫酸ナトリウムは、そのユニークな特性により、科学研究で広く使用されています。その用途には、次のようなものがあります。

薬物動態学: 薬物の吸収、分布、代謝、および排泄を研究するために使用されます。

薬物代謝: 代謝経路を理解し、代謝物を特定するのに役立ちます。

同位体トレーシング: さまざまな生化学的および薬理学的調査におけるトレーサーとして使用されます。

安定同位体標識: 質量分析法で、複雑な生体試料の定量および分析に使用されます.

作用機序

17β-ジヒドロエクイリン-2,4,16,16-d4 3-硫酸ナトリウムの作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物中の重水素原子は、その結合親和性と代謝安定性に影響を与える可能性があります。これは、半減期の増加または代謝速度の低下など、薬物動態学的プロファイルの変更につながる可能性があります。 この化合物は、特定の酵素または受容体と相互作用して、それらの活性と下流のシグナル伝達経路に影響を与える可能性もあります .

類似の化合物:

17β-ジヒドロエクイリン 3-硫酸: この化合物の非重水素化形態。

17α-ジヒドロエクイリン 3-硫酸: 17位での構成が異なる異性体。

エクイリン硫酸: 構造が異なるが、生物学的活性は類似している関連化合物.

独自性: 17β-ジヒドロエクイリン-2,4,16,16-d4 3-硫酸ナトリウムは、重水素標識によってユニークであり、薬物動態学的および代謝的調査において明確な利点を提供します。 重水素原子の存在は、安定性の向上と代謝経路の変化につながる可能性があり、創薬と研究のための貴重なツールとなっています .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is part of a broader family of equilin and estradiol derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Key Structural Features |

|---|---|---|---|---|---|

| Sodium 17β-dihydroequilin-2,4,16,16-d4 3-sulfate | 285979-81-9 | C₁₈H₁₅D₄O₅S·Na | 374.42 | 2, 4, 16, 16 | Equilin backbone with sulfate at C3; four deuteriums |

| 17β-Dihydroequilin 3-sulfate sodium salt | 16680-49-2 | C₁₈H₁₉O₅S·Na | 370.40 | None | Non-deuterated parent compound |

| Equilin 3-sulfate sodium salt | 16680-47-0 | C₁₈H₁₉O₅S·Na | 370.40 | None | Equilin backbone with sulfate at C3 |

| Sodium 17β-dihydroequilenin-4,16,16-d3 3-sulfate | 56086-66-9 | C₁₈H₁₆D₃O₅S·Na | 369.41 | 4, 16, 16 | Equilenin backbone (additional double bond) |

| Sodium 17β-estradiol-2,4,16,16-d4 3-sulfate | 352431-50-6 | C₁₈H₁₉D₄O₅S·Na | 378.45 | 2, 4, 16, 16 | Estradiol backbone (saturated steroid core) |

Functional and Metabolic Differences

- Deuterated vs. Non-Deuterated Analogs: The deuterated version (2,4,16,16-d4) exhibits identical chemical reactivity to its non-deuterated counterpart but is distinguishable via mass spectrometry due to its +4 Da shift. This property is critical for quantifying endogenous equilin sulfates in biological matrices.

- Equilin vs. Estradiol Derivatives : Equilin derivatives (e.g., 17β-dihydroequilin sulfate) contain a conjugated diene system in the steroid core (estra-1,3,5(10),7-tetraen-17-one), whereas estradiol derivatives (e.g., 17β-estradiol sulfate) have a fully saturated A-ring. This structural difference impacts receptor binding affinity and metabolic stability.

- Sulfate vs. Glucuronide Conjugates : Sulfated derivatives (e.g., Equilin 3-sulfate sodium salt) are primarily excreted via renal pathways, while glucuronidated forms (e.g., Equilin 3-O-β-D-glucuronide sodium salt, CAS 27610-12-4) undergo hepatic metabolism. The glucuronide moiety increases molecular weight significantly (e.g., 466.47 g/mol vs. 370.40 g/mol for sulfate).

Analytical Chemistry

- LC-MS/MS Quantification : Deuterated analogs like Sodium 17β-dihydroequilin-2,4,16,16-d4 3-sulfate are used as internal standards to improve the accuracy of sulfated steroid quantification in human plasma and urine.

- Stability : Stabilization with TRIS buffer (50% w/w) is common to prevent degradation during storage and handling.

Pharmacological Studies

- Nuclear Receptor Binding: Non-deuterated equilin sulfates exhibit moderate binding to estrogen receptors (ERα/β), while deuterated versions are used to trace receptor-ligand interactions without altering binding kinetics.

- Metabolic Pathways: Sulfotransferase enzymes (e.g., SULT1E1) catalyze the sulfation of equilin derivatives, a process studied using deuterated analogs to differentiate endogenous and exogenous metabolites.

生物活性

Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate (CAS Number: 352431-51-7) is a deuterated derivative of equilin, a naturally occurring steroid hormone. This compound has garnered interest due to its potential biological activities and applications in research and therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications for therapeutic use.

- Molecular Formula : C18H17D4NaO5S

- Molecular Weight : 376.44 g/mol

- Structure : The presence of four deuterium atoms in the structure enhances its stability and tracking in biological systems.

This compound exhibits biological activities primarily through its interactions with estrogen receptors (ERs). These receptors are critical for mediating the effects of steroid hormones on various physiological processes. The compound's binding affinity to ERs allows it to influence gene expression related to cell proliferation and differentiation in hormone-sensitive tissues.

Estrogenic Activity

Research indicates that this compound retains estrogenic properties similar to those of equilin. It can modulate pathways involved in:

- Bone density maintenance

- Reproductive health

- Cellular growth regulation

In vitro studies have demonstrated that this compound can enhance the expression of genes associated with these functions, indicating a potential role in hormone replacement therapies and treatments for conditions like osteoporosis.

Pharmacokinetics

The incorporation of deuterium into the molecular structure alters the pharmacokinetic profile of this compound. Studies suggest that deuterated compounds may exhibit:

- Improved metabolic stability

- Altered clearance rates

This characteristic is particularly useful in drug development as it allows researchers to track the compound's metabolism and distribution within biological systems more effectively.

Study on Estrogen Receptor Modulation

A significant study investigated the effects of this compound on estrogen receptor modulation in T47-D breast cancer cells. The findings showed:

- IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of cell proliferation at concentrations around 20 µM.

- Mechanistic Insights : Fluorescence microscopy revealed that treated cells underwent morphological changes consistent with apoptosis.

Comparative Analysis with Non-Deuterated Equilin

Research comparing this compound with non-deuterated equilin showed:

| Compound | Binding Affinity (Kd) | Estrogenic Activity |

|---|---|---|

| This compound | Similar to equilin | Yes |

| Non-Deuterated Equilin | Standard Reference | Yes |

Both compounds demonstrated similar binding affinities to estrogen receptors but highlighted the advantages of using deuterated forms for specific research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。